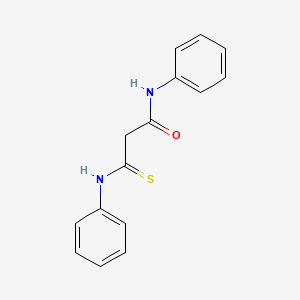

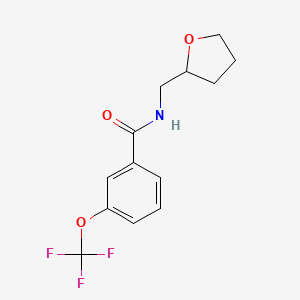

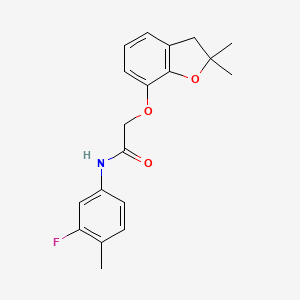

(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as Compound 10 in some studies.

Applications De Recherche Scientifique

Catalytic Asymmetric Addition of Organozinc Reagents

Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound structurally related to the query molecule, has been used in the catalytic asymmetric addition of organozinc reagents to aldehydes. This process achieved high enantioselectivity, demonstrating the potential of four-membered heterocycle-based backbones, such as azetidine, for asymmetric induction in catalytic reactions (Wang et al., 2008).

Synthesis of Human Leukocyte Elastase Inhibitors

L-694,458, a potent human leukocyte elastase inhibitor, was synthesized using chiral synthesis involving key intermediates structurally similar to the query molecule. This synthesis employed enantioselective lipase hydrolysis and showcased the importance of azetidine derivatives in developing biologically active compounds (Cvetovich et al., 1996).

Generation of Nitrogen Heterocycles with Trifluoromethyl Groups

Research on the generation of 6-(Trifluoromethyl)-4,5-dihydro-2(3H)-pyridone and its application in synthesizing fused nitrogen heterocycles with trifluoromethyl groups involved azetidine derivatives. This work demonstrated the versatility of these molecules in creating complex heterocyclic structures with potential pharmaceutical applications (Okano et al., 1996).

Development of Antimicrobial Heterocyclic Compounds

Synthesis of novel heterocyclic compounds, including azolo-as-triazines, employed methodologies that share similarities with the synthesis of azetidine derivatives. These compounds demonstrated specific in vitro antimicrobial activity, highlighting the role of azetidine-like structures in medicinal chemistry (Novinson et al., 1976).

Cationic Polymerization of Azetidine

The cationic polymerization of azetidine, a process related to the synthesis of the query compound, was studied for the formation of polymers with varied amino functions. This research contributes to the understanding of polymerization mechanisms and the potential for developing new polymeric materials (Schacht & Goethals, 1974).

Propriétés

IUPAC Name |

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-9(2)8-20(18,19)11-6-16(7-11)13(17)12-5-14-10(3)4-15-12/h4-5,9,11H,6-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUZPQAFHYJFTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CC(C2)S(=O)(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2843312.png)

![2-(3-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2843313.png)

![1-benzyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2843314.png)

amine hydrochloride](/img/structure/B2843319.png)

![Methyl 2-amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2843323.png)

![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2843327.png)